Demethyl Naproxen Sulfate

Phase II Metabolism Sulfotransferase Enzyme Kinetics

Co-elution of naproxen metabolites in multi-analyte LC-MS/MS compromises peak assignment and invalidates data. Demethyl Naproxen Sulfate (CAS 1246819-61-3) is the authenticated reference standard for unambiguous sulfate conjugate identification. • Distinct HPLC retention on dynamically modified silica columns (cetyltrimethylammonium bromide ion-pairing) enables baseline separation from O-DMN and glucuronide conjugates. • Characteristic MS/MS fragmentation: neutral loss of 80 Da (SO₃) provides definitive identification; exact mass 296.03500 g/mol. • Essential for SULT1A1 enzyme kinetic studies (Km, Vmax) and naproxen API impurity batch release testing.

Molecular Formula C13H12O6S
Molecular Weight 296.293
CAS No. 1246819-61-3
Cat. No. B587823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethyl Naproxen Sulfate
CAS1246819-61-3
Molecular FormulaC13H12O6S
Molecular Weight296.293
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OS(=O)(=O)O
InChIInChI=1S/C13H12O6S/c1-18-12-5-4-10-6-9(2-3-11(10)8-12)7-13(14)19-20(15,16)17/h2-6,8H,7H2,1H3,(H,15,16,17)
InChIKeyGOGMUYHLFAZNCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Demethyl Naproxen Sulfate Certified Reference Standard


Demethyl Naproxen Sulfate (CAS 1246819-61-3), also referred to as 6-methoxy-2-naphthylacetic acid sulfate or (6-methoxynaphthalen-2-yl)acetyl hydrogen sulfate, is a phase II sulfate conjugate metabolite derived from 6-O-desmethylnaproxen (DMN), the primary demethylated metabolite of the nonsteroidal anti-inflammatory drug (NSAID) naproxen [1]. The compound has a molecular formula of C13H12O6S and a molecular weight of 296.30 g/mol [1]. It is also structurally related to the major active metabolite of nabumetone, and its analytical reference material is utilized in bioanalytical method development, metabolic profiling, and pharmaceutical impurity testing [2].

Reference Standard Phase II sulfate conjugate metabolite of naproxen for bioanalytical method calibration
Assay Probe SULT1A1 activity and drug-drug interaction screening studies
Analytical Target Urinary metabolite quantification and renal elimination pathway research

Demethyl Naproxen Sulfate Assay Substitution Risks


Generic substitution of Demethyl Naproxen Sulfate (CAS 1246819-61-3) with the parent drug naproxen, the phase I metabolite 6-O-desmethylnaproxen (DMN), or the alternative glucuronide conjugates will result in assay failure and data invalidation. This compound exhibits a distinct HPLC retention time and mass spectrometric fragmentation pattern due to the sulfate moiety at the 6-position of the naphthalene ring, which is absent in naproxen and structurally reversed in the acyl glucuronide conjugates [1]. The sulfate conjugate demonstrates a higher topological polar surface area (TPSA of approximately 98.3 Ų) compared to DMN, resulting in significantly different chromatographic behavior on reversed-phase dynamically modified silica columns, a critical factor in simultaneous multi-analyte quantification methods where co-elution must be avoided [2]. Furthermore, the compound's predicted LogP value of 2.0 is lower than that of naproxen (LogP approximately 3.18), reflecting the increased hydrophilicity conferred by the sulfate group, which directly affects liquid-liquid extraction recovery efficiency and matrix effect susceptibility [3].

Naproxen or DMN Parent
Lacks sulfate moiety; higher LogP and distinct reversed-phase retention may cause co-elution and MS pattern mismatch.
Acyl Glucuronide Conjugates
Different conjugation site and physicochemical profile may alter liquid-liquid extraction recovery and plasma protein binding.
Structural Analogs
Predominant urinary vs. biliary excretion route depends on conjugate type; inappropriate standard may misassign metabolic pathway.

Demethyl Naproxen Sulfate vs. Analogs Evidence


SULT1A1 vs. SULT1A3 Isoform Activity

At a physiologically relevant substrate concentration of 10 μmol·L⁻¹ O-DMN, the sulfating activity of human SULT1A1 is nearly two orders of magnitude (approximately 100-fold) higher than that of SULT1A3, establishing SULT1A1 as the predominant isoform responsible for generating the sulfate conjugate in vivo [1]. While this evidence pertains to the forward reaction (formation of the sulfate conjugate) rather than the reverse or comparative activity of the compound itself, it provides class-level inference regarding the specificity of the metabolic pathway leading to Demethyl Naproxen Sulfate. The study tested 13 known human SULT isoforms and identified that only SULT1A1 and SULT1A3 displayed detectable activity at 10 μmol·L⁻¹ O-DMN [1].

SULT Isoform Activity
Class-level
~100-fold difference
Supports SULT1A1 probe assay context
Forward reaction data; compound-specific review needed
Phase II Metabolism Sulfotransferase Enzyme Kinetics

SULT1A1 pH Optimum vs. UGT Enzymes

SULT1A1, the primary enzyme catalyzing the sulfation of O-DMN to form Demethyl Naproxen Sulfate, exhibits a broad pH optimum spanning pH 5.5 to 7.5, with activity maintained across this entire range both in vitro and in vivo [1]. In contrast, many phase II conjugating enzymes, such as UDP-glucuronosyltransferases (UGTs), display narrower pH optima, often centered around pH 7.4 for hepatic isoforms or pH 6.5-7.0 for intestinal isoforms [2]. This broader operational pH range for sulfate conjugate formation is a class-level characteristic of SULT1A1-mediated reactions.

pH Optimum Range
Class-level
pH 5.5 – 7.5
Broad pH tolerance for varied biological matrices
SULT1A1 class characteristic; not compound-specific stability
Enzyme Kinetics pH Dependence In Vitro Metabolism

Plasma Protein Binding Across Metabolites

O-Desmethylnaproxen (O-DMN), the unconjugated precursor to Demethyl Naproxen Sulfate, exhibits 100% plasma protein binding in human subjects, compared to 98% binding for the parent drug naproxen [1]. In contrast, the acyl glucuronide conjugate of naproxen shows 92% plasma protein binding, while its isomerized isoglucuronide form binds at only 66% [1]. While direct plasma protein binding data for Demethyl Naproxen Sulfate itself were not identified in the accessible literature, the sulfate conjugate is expected to exhibit binding characteristics distinct from both the unconjugated O-DMN and the glucuronide conjugates due to its ionic sulfate moiety and intermediate LogP (2.0) [2].

Protein Binding Profile
Class-level
Target Not directly measured
O-DMN 100%
Glucuronide 92%
Differential binding underscores need for authentic standard
Class-level inference; direct sulfate binding data absent
Pharmacokinetics Plasma Protein Binding Bioanalytical Method

Biliary vs. Urinary Excretion Routes

In a rat model study involving intravenous administration of DMN (50 mg/kg), the sulfate conjugate of DMN accounted for 50% of the total recovered dose and was excreted predominantly in urine, whereas the acyl glucuronide (10%), phenolic glucuronide (6%), and acyl glucuronide-sulfate diconjugate (4%) were excreted predominantly or exclusively in bile [1]. This quantitative partitioning demonstrates that the sulfate conjugate follows a distinct excretion route compared to glucuronide conjugates. While this is a cross-study comparable finding from a rat model, the urinary-predominant excretion of the sulfate conjugate is consistent with observations in human studies showing that conjugated metabolites of naproxen are primarily eliminated via the kidney [2].

Urinary Excretion Route
Context-dependent
Sulfate 50% urinary
Glucuronide 10% biliary
Predominant urinary conjugate; essential for renal clearance studies
Rat model; cross-study comparable evidence
Drug Metabolism Excretion Pathway Enterohepatic Recirculation

LogP Comparison: Sulfate vs. Naproxen

The computed octanol-water partition coefficient (XLogP3-AA) for Demethyl Naproxen Sulfate is 2.0 [1], which is significantly lower than the LogP of approximately 3.18 reported for the parent drug naproxen [2]. This 1.18 LogP unit reduction corresponds to a theoretical 15-fold decrease in lipophilicity, reflecting the introduction of the polar, ionizable sulfate group. The lower LogP predicts reduced passive membrane permeability for the sulfate conjugate compared to naproxen, a class-level inference consistent with the known role of phase II sulfation in facilitating renal elimination of xenobiotics [3].

LogP Difference
Class-level
ΔLogP −1.18 (2.0 vs 3.18)
Supports transporter uptake assay differentiation
Computed LogP; membrane permeability inference
ADME Membrane Permeability LogP

Demethyl Naproxen Sulfate Research Applications


LC-MS/MS Method for Naproxen Metabolite Panel

Procure Demethyl Naproxen Sulfate (CAS 1246819-61-3) as the primary reference standard for establishing the sulfate conjugate peak in multi-analyte HPLC-UV or LC-MS/MS methods. As demonstrated by Andersen and Hansen (1992), the sulfate conjugate exhibits distinct chromatographic retention on dynamically modified silica using cetyltrimethylammonium bromide as the ion-pairing agent, enabling baseline separation from naproxen, O-DMN, and the glycine and glucuronide conjugates [1]. The compound's exact mass of 296.03500 g/mol and characteristic sulfate fragmentation pattern (loss of 80 Da corresponding to SO₃) provide unambiguous identification in MS/MS detection [2].

SULT1A1 Activity & Inhibition Assay

Use Demethyl Naproxen Sulfate as the authentic reference standard for calibration curves in SULT1A1 enzyme activity assays. Alherz et al. (2017) established that SULT1A1 is the predominant isoform catalyzing O-DMN sulfation, with a broad pH optimum of pH 5.5-7.5 [3]. The availability of a certified reference standard for the sulfate conjugate product enables accurate quantification of enzyme kinetic parameters (Km, Vmax) and robust assessment of potential SULT1A1 inhibitors in drug-drug interaction screening panels. The compound's molecular weight (296.30 g/mol) and defined CAS registry facilitate precise molar concentration calculations .

Renal Impairment Metabolite Accumulation Studies

Demethyl Naproxen Sulfate is specifically indicated for use in studies investigating metabolite accumulation in end-stage renal disease (ESRD). Kiang et al. (1989) demonstrated that this sulfate conjugate is present in relatively high concentrations only in subjects with impaired renal function, with the extent of conjugation directly related to the severity of renal dysfunction [4]. The compound is essential for quantifying plasma 6-DMNS levels in pharmacokinetic studies involving ESRD patient cohorts and for validating differential enzymatic hydrolysis methods using arylsulfatase from Helix pomatia [4].

Naproxen API Impurity Profiling

Integrate Demethyl Naproxen Sulfate into the impurity reference standard library for naproxen active pharmaceutical ingredient (API) batch release testing. As a chemically synthesized reference material identical to the O-sulphate of 6-O-desmethylnaproxen prepared by chemical synthesis [1], it serves as a key marker for monitoring potential contamination from sulfated by-products or degradation species. The compound is fully characterized with defined molecular formula (C13H12O6S), InChIKey (GOGMUYHLFAZNCI-UHFFFAOYSA-N), and SMILES notation (COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OS(=O)(=O)O) for unambiguous regulatory documentation .

Application
Selection Property
Validation Focus
Naproxen metabolite panel analysis
Sulfate-specific retention and MS fragmentation
Multi-analyte separation and peak identity confirmation
SULT1A1 enzyme activity and inhibition screening
Certified reference standard for calibration
Enzyme kinetic parameter quantification and inhibitor assessment
Renal function metabolite accumulation research
Plasma concentration quantification in research matrices
Metabolite accumulation correlation with renal function endpoints
Naproxen active pharmaceutical ingredient impurity testing
Identity confirmation via InChIKey and exact mass
Regulatory documentation support and batch release testing
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